molecular formula C4H3ClN2O2 B1521907 5-Chloro-1H-pyrazole-3-carboxylic acid CAS No. 881668-70-8

5-Chloro-1H-pyrazole-3-carboxylic acid

Cat. No. B1521907
M. Wt: 146.53 g/mol
InChI Key: MOTPCOWWOZSEHC-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 881668-70-8 . It has a molecular weight of 146.53 . It is a solid substance stored in an inert atmosphere at 2-8°C . The compound is also known by the synonym 3-Chloro-1H-pyrazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazoles involves various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

5-Chloro-1H-pyrazole-3-carboxylic acid is a solid substance . It has a boiling point of 445.6°C at 760 mmHg and a melting point of 268-271°C .

Scientific Research Applications

1. Anticoagulant Drug Discovery

  • Application Summary: 5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for Factor Xia inhibitors’ lead discovery . Factor Xia is a major target for anticoagulant drug discovery due to its reduced risk of bleeding .
  • Methods of Application: The (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide moiety in compound 3 was replaced with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide . A series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives with different P1, P1′ and P2′moiety were synthesized and assessed for their FXIa inhibitory potency .
  • Results: The lead compound 7za (FXIa Ki = 90.37 nM, 1.5× aPTT in rabbit plasma = 43.33 μM) exhibited good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities .

2. D-Amino Acid Oxidase Inhibitor

  • Application Summary: 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
  • Results: The compound specifically prevents formalin-induced tonic pain .

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

5-chloro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTPCOWWOZSEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659679
Record name 5-Chloro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrazole-3-carboxylic acid

CAS RN

881668-70-8
Record name 5-Chloro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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